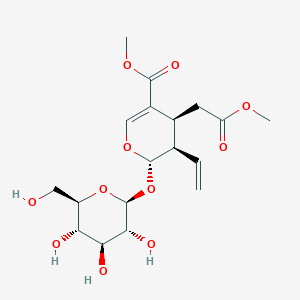

Secoxyloganin methyl ester

Overview

Description

Secoxyloganin methyl ester is a natural iridoid found in the vines of Lonicera japonica . It is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside . It has been isolated from several plant species and exhibits antioxidant and anti-allergic properties .

Synthesis Analysis

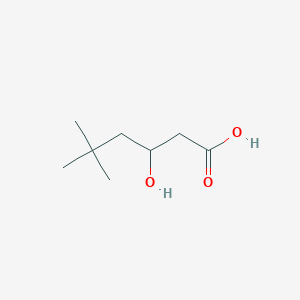

The synthesis of an ester can be accomplished in one of several ways. In a lab, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis

Secoxyloganin methyl ester is a methyl ester, a member of pyrans, an enoate ester, a beta-D-glucoside, a monosaccharide derivative, a dicarboxylic acid monoester, and a secoiridoid glycoside .Physical And Chemical Properties Analysis

Secoxyloganin methyl ester has a molecular formula of C18H26O11 and a molecular weight of 418.4 g/mol . It has a boiling point of 586.2±50.0°C (Predicted), a melting point of 134°C, and a density of 1.42±0.1 g/cm3 (Predicted) .Scientific Research Applications

Chemotaxonomic Marker in Loasoideae

Secoxyloganin methyl ester has been identified as a chemotaxonomic marker in the subfamily Loasoideae, which is part of the Loasaceae family. Researchers found its presence characteristic for members of certain series within the genus Loasa, particularly in ser. Macrospermae and ser. Floribundae (Müller et al., 1999).

Constituent of Syringa Species

In a study on the constituents of Syringa species, secoxyloganin methyl ester was identified among other glycosides isolated from the leaves of Syringa reticulata. This indicates its natural occurrence in certain plant species and its potential utility in phytochemical studies (Machida et al., 2003).

Component of Iridoid Glucosides in Loasa acerifolia

The aerial parts of Loasa acerifolia contain secoxyloganin methyl ester as part of trimeric and dimeric iridoid glucosides. This discovery contributes to the understanding of the chemical composition of Loasaceae species (Müller & Weigend, 1998).

Role in Dimeric Iridoids Formation

Research on Loasa acerifolia revealed that secoxyloganin contributes to the formation of novel dimeric iridoid glucosides, including asaolaside, which consists of a secoxyloganin moiety. These findings further illustrate the role of secoxyloganin methyl ester in the biosynthesis of complex plant metabolites (Müller et al., 1998).

Presence in Picconia excelsa

An investigation into the iridoids of Picconia excelsa revealed the presence of secoxyloganin methyl ester among other iridoid glucosides. This demonstrates its occurrence in diverse plant species and its potential for varied applications in phytochemistry (Damtoft et al., 1997).

In Lippia graveolens

Secoxyloganin methyl ester was also found in the leaves of Lippia graveolens among other iridoid and secoiridoid glucosides. Its presence in this plant species adds to the knowledge of its distribution across different botanical families (Rastrelli et al., 1998).

Involvement in Self-Healing Anticorrosive Coatings

An intriguing application of secoxyloganin methyl ester derivatives is found in self-healing anticorrosive coatings. A study utilized a silyl-ester (related to secoxyloganin methyl ester) in an epoxy coating to demonstrate its potential in protecting materials from corrosion (Gonzalez-Garcia et al., 2011).

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCHHOVJEMEKKG-VPNMNMBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Secoxyloganin methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

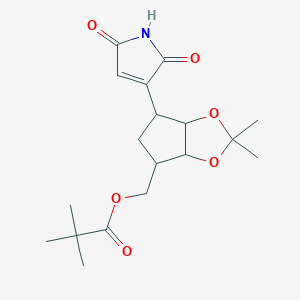

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)